1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile
Description
1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile (CID 129955401) is a bicyclic aromatic compound characterized by a cyclobutane ring fused to a carbonitrile group and a substituted phenyl ring with bromo (Br) and chloro (Cl) substituents at the 2- and 4-positions, respectively. Its molecular formula is C₁₁H₉BrClN, with a molecular weight of 287.56 g/mol . Key structural identifiers include:
- SMILES: C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br
- InChIKey: SFJXJGXFBYGQKX-UHFFFAOYSA-N
- Predicted Collision Cross-Sections (CCS): Ranges from 139.0 Ų ([M-H]⁻) to 147.0 Ų ([M+Na-2H]⁻), indicating moderate molecular compactness .
This compound lacks reported literature or patent data, suggesting it is a novel entity under investigation, likely as a pharmaceutical intermediate or structural motif in medicinal chemistry .
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXJGXFBYGQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314648-59-3 | |
| Record name | 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-4-chlorobenzene with cyclobutanone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The intermediate undergoes cyclization to form the cyclobutane ring. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Introduction of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism often involves binding to the active site of the target protein, inhibiting or activating its function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8)
1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4)
- Molecular Formula : C₁₁H₁₀ClN
- Molecular Weight : 191.66 g/mol
- Key Differences : Cl substituent at the 2-position instead of 2-Br/4-Cl.
Functionalized Derivatives with Additional Substituents
1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile (CAS 1314781-41-3)
1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 283.31 g/mol (estimated)
- Key Differences: Amino (-NH₂), hydroxy (-OH), and methylsulfonyl (-SO₂CH₃) groups enhance polarity and hydrogen-bonding capacity.
- Applications : Intermediate in synthesizing sulfonamide-based inhibitors, as demonstrated in WD-repeat protein inhibitor research .
Heteroaromatic Ring Analogs
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS 1514316-53-0)
- Molecular Formula : C₉H₈BrNS
- Molecular Weight : 242.14 g/mol
- Key Differences : Thiophene ring replaces phenyl, introducing sulfur-based electronic effects.
- Properties : Liquid at room temperature, with applications in materials science or as a ligand in catalysis .
Comparative Data Table
Research Findings and Implications
- Biological Relevance : Sulfonamide-functionalized analogs (e.g., from ) exhibit inhibitory activity, suggesting that halogenated variants like the target compound could be optimized for bioactivity through structural derivatization .
Biological Activity
1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile, with the CAS number 1314648-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- Chemical Formula: C10H8BrClN
- Molecular Weight: 249.53 g/mol
Structural Characteristics
The compound features a cyclobutane ring substituted with a 2-bromo-4-chlorophenyl group and a carbonitrile functional group. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, a related phenylcyclobutane carboxamide demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against Mycobacterium tuberculosis . This suggests that this compound may also possess similar properties, warranting further investigation.
Anticancer Activity
Research has shown that cyclobutane derivatives can inhibit cancer cell proliferation. A study on structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways, leading to programmed cell death.
The precise mechanism of action for this compound remains to be fully elucidated. However, related compounds have been shown to interact with specific molecular targets, including enzymes and receptors involved in cell growth and survival . The presence of halogen substituents may enhance binding affinity and selectivity towards these targets.
Study on Antimicrobial Activity
A high-throughput screening assay evaluated various compounds against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to this compound showed promising results in inhibiting bacterial growth .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | Potential |
| Related Phenylcyclobutane Carboxamide | 6.9 | Active |
Case Study: Anticancer Screening
In another study focusing on anticancer properties, derivatives of cyclobutane were screened for their efficacy against breast cancer cell lines. Results indicated that certain modifications in the structure led to enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
